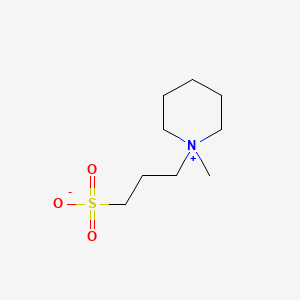

NDSB-221

Description

Properties

IUPAC Name |

3-(1-methylpiperidin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-10(6-3-2-4-7-10)8-5-9-14(11,12)13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNQWAVIDNVATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213424 | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160788-56-7 | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160788-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidinium, 1-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160788-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NDSB-221: A Technical Guide to its Application in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NDSB-221, a non-detergent sulfobetaine, has emerged as a valuable tool in biochemistry and drug development for its ability to stabilize proteins and prevent aggregation. This technical guide provides an in-depth overview of this compound, its chemical properties, and its primary applications in protein renaturation, solubilization, and crystallization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its effective use in the laboratory.

Introduction to this compound

This compound, with the chemical name 3-(1-Methylpiperidinium)-1-propane Sulfonate, is a zwitterionic compound that does not form micelles and is therefore not considered a traditional detergent.[1][2] Its unique properties make it an effective additive for preventing protein aggregation and facilitating the refolding of denatured proteins.[1][2] this compound is highly soluble in water and does not significantly alter the pH or viscosity of biological buffers, making it compatible with a wide range of biochemical assays.[1] Furthermore, it can be easily removed by dialysis.[1]

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₉NO₃S |

| Molecular Weight | 221.32 g/mol |

| CAS Number | 160788-56-7 |

| Appearance | White solid |

| Solubility in Water | > 2.0 M |

Primary Applications in Biochemistry

The primary utility of this compound in biochemistry lies in its ability to improve the handling and stability of proteins, particularly those prone to aggregation.

Protein Renaturation and Refolding

A significant challenge in producing recombinant proteins is their tendency to form inactive aggregates known as inclusion bodies. This compound can be instrumental in the refolding process to recover active proteins. It is believed to interact with the hydrophobic regions of proteins, preventing the intermolecular interactions that lead to aggregation.[1]

Protein Solubilization

This compound can enhance the extraction and solubilization of various types of proteins, including membrane, nuclear, and cytoskeletal proteins.[1] Its non-denaturing nature ensures that the solubilized proteins retain their native structure and function.

Protein Crystallization

The use of this compound as an additive in crystallization screens can improve the quality of protein crystals.[1] By preventing non-specific aggregation, it can lead to the formation of more ordered and better-diffracting crystals.

Quantitative Data on this compound Efficacy

The effectiveness of this compound is concentration-dependent and varies between proteins. The following table summarizes key quantitative findings from the literature.

| Application | Protein | This compound Concentration | Observed Effect |

| Renaturation | Hen Egg White Lysozyme | 1.8 M | Approximately 10-fold higher yield of native protein compared to its absence.[1][2] |

| Renaturation | β-D-galactosidase | ~1.5 M | Efficiently increases renaturation. |

Experimental Protocols

The following are generalized protocols for the key applications of this compound. Researchers should optimize these protocols for their specific protein of interest.

General Protein Renaturation Protocol

This protocol outlines a general workflow for refolding a denatured protein from inclusion bodies using this compound.

Materials:

-

Inclusion body pellet containing the protein of interest

-

Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5-2.0 M this compound, 1 mM EDTA, 1 mM GSH, 0.1 mM GSSG

-

Dialysis tubing (appropriate MWCO)

-

Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

-

Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.

-

Renaturation by Dilution: Slowly add the clarified, denatured protein solution to a stirring solution of Refolding Buffer. A common dilution factor is 1:100 (denatured protein to refolding buffer). The optimal concentration of this compound should be determined empirically, typically in the range of 0.5 M to 2.0 M.

-

Incubation: Allow the refolding reaction to proceed for 12-48 hours at 4°C with gentle stirring.

-

Dialysis: Transfer the refolding mixture to a dialysis bag and dialyze against Dialysis Buffer to remove this compound and other small molecules. Perform several buffer changes over 24 hours.

-

Protein Characterization: After dialysis, assess the protein for proper folding and activity using appropriate analytical techniques such as circular dichroism, fluorescence spectroscopy, or functional assays.

General Protein Solubilization Protocol

This protocol provides a general method for enhancing the extraction of proteins from cellular fractions.

Materials:

-

Cell pellet or tissue sample

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

Solubilization Buffer: Lysis Buffer containing 0.5-1.0 M this compound

Procedure:

-

Cell Lysis: Resuspend the cell pellet or homogenized tissue in Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).

-

Initial Centrifugation: Centrifuge the lysate at a moderate speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet unbroken cells and large debris.

-

High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular membranes and insoluble protein aggregates.

-

Solubilization with this compound: Discard the supernatant. Resuspend the pellet in Solubilization Buffer. The optimal this compound concentration should be determined empirically.

-

Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

-

Final Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant will contain the solubilized proteins.

Mandatory Visualizations

Logical Workflow for Protein Renaturation using this compound

Caption: A logical workflow for protein renaturation using this compound.

Experimental Workflow for Protein Solubilization

Caption: An experimental workflow for protein solubilization using this compound.

Conclusion

This compound is a versatile and effective reagent for overcoming common challenges in protein biochemistry, particularly those related to protein aggregation. Its non-denaturing and non-micellar properties make it a valuable addition to protocols for protein renaturation, solubilization, and crystallization. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their workflows to improve the yield and quality of their protein preparations. As with any biochemical reagent, empirical optimization is key to achieving the best results for a specific protein of interest.

References

NDSB-221: A Technical Guide to its Mechanism of Action in Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein biochemistry for their ability to stabilize proteins, prevent aggregation, and facilitate refolding without the denaturing effects of traditional detergents. NDSB-221, or 3-(1-Methylpiperidinium)-1-propanesulfonate, is a prominent member of this family, recognized for its efficacy in a variety of applications, including protein extraction, solubilization, and crystallization.[1] This in-depth technical guide explores the core mechanism of action of this compound in protein stabilization, providing quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in its effective application.

Core Mechanism of Action

The primary mechanism of action of this compound and other NDSBs is not through direct binding to the native protein structure in a specific, high-affinity manner. Instead, their stabilizing effect is attributed to their influence on the solution environment and their interactions with non-native or partially folded protein states.[2]

1. Modulation of the Hydration Shell: Proteins in aqueous solution are surrounded by a hydration shell, a layer of ordered water molecules that is crucial for maintaining their native conformation. This compound, being highly soluble and zwitterionic, is thought to favorably interact with this hydration shell. By ordering the water molecules around the protein, this compound can increase the energetic penalty of exposing hydrophobic residues to the solvent, thereby stabilizing the compact, native state.

2. Interaction with Hydrophobic Surfaces: During protein unfolding or aggregation, hydrophobic amino acid residues that are typically buried within the protein's core become exposed. The short hydrophobic group of this compound can interact weakly with these exposed hydrophobic patches.[1] This interaction is non-denaturing and prevents the irreversible protein-protein aggregation that is often driven by these hydrophobic interactions.

3. Preferential Exclusion: Similar to naturally occurring osmolytes, NDSBs can also act by being preferentially excluded from the protein surface. This exclusion creates a thermodynamic stress that favors the most compact state of the protein, which is the native, folded conformation.

Quantitative Data on Protein Stabilization

While extensive quantitative data specifically for this compound is not abundant in publicly available literature, the effects of NDSBs, in general, have been documented. The following tables summarize the typical effects observed with NDSBs, including a specific example for this compound.

| Protein | NDSB Compound | Concentration | Observed Effect | Quantitative Change | Reference |

| Hen Egg White Lysozyme | This compound | 1.8 M | Increased refolding yield | ~10-fold higher yield of native protein compared to no NDSB | [1] |

| Bovine Serum Albumin (BSA) | NDSB-195 | 0.5 M | Delayed aggregation | Onset of aggregation delayed from 30 min to 50 min | [2] |

| Lysozyme | NDSB-195 | 0.25 M | Increased solubility | Solubility approximately doubled | |

| Lysozyme | NDSB-195 | 0.75 M | Increased solubility | Solubility nearly tripled | |

| Malate Dehydrogenase | NDSB-195 | Not Specified | Improved crystal size | Crystal size increased from 0.1 mm to 0.4 mm |

Experimental Protocols

Protein Refolding Using this compound

This protocol is a general guideline for the refolding of a denatured protein from inclusion bodies using this compound. Optimization of this compound concentration, protein concentration, and buffer conditions is recommended for each specific protein.

Materials:

-

Purified inclusion bodies of the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 8 M Urea (or 6 M Guanidine Hydrochloride), 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA, 3:1 ratio of reduced to oxidized glutathione (e.g., 3 mM GSH, 1 mM GSSG), and this compound (0.5 M to 1.8 M)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Spectrophotometer for activity assay or other characterization methods

Procedure:

-

Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer.

-

Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

-

Centrifuge at high speed (e.g., >15,000 x g) for 15-20 minutes to pellet any insoluble material.

-

Determine the protein concentration of the supernatant (e.g., by Bradford or BCA assay).

-

-

Refolding by Dilution:

-

Rapidly dilute the solubilized protein into the Refolding Buffer containing the desired concentration of this compound. A typical dilution factor is 1:100, aiming for a final protein concentration in the low µg/mL to mg/mL range.

-

Perform the dilution at 4°C to minimize aggregation.

-

Allow the refolding reaction to proceed for 12-48 hours at 4°C with gentle stirring.

-

-

Removal of Denaturant and this compound (Optional but Recommended):

-

Transfer the refolding mixture to a dialysis bag.

-

Dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) at 4°C. Perform several buffer changes over 24-48 hours. This compound can be easily removed by dialysis.[1]

-

-

Characterization of Refolded Protein:

-

Assess the success of refolding by measuring the biological activity of the protein (if applicable), or by biophysical methods such as circular dichroism (CD) spectroscopy to confirm the secondary structure, and size-exclusion chromatography (SEC) to analyze the oligomeric state and presence of aggregates.

-

Thermal Shift Assay (TSA) to Evaluate Protein Stabilization by this compound

This protocol describes how to perform a thermal shift assay (also known as differential scanning fluorimetry or DSF) to determine the change in a protein's melting temperature (Tm) in the presence of this compound.

Materials:

-

Purified target protein (at a stock concentration of 1-2 mg/mL)

-

Assay Buffer: A buffer in which the protein is stable (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

This compound Stock Solution: 2 M this compound in Assay Buffer

-

Fluorescent Dye: SYPRO Orange (5000x stock in DMSO)

-

Real-Time PCR instrument capable of performing a melt curve analysis

-

96-well PCR plates

Procedure:

-

Preparation of the Master Mix:

-

For each condition (with and without this compound), prepare a master mix. For a final reaction volume of 20 µL:

-

Protein: to a final concentration of 2 µM

-

SYPRO Orange: to a final concentration of 5x (1:1000 dilution of the 5000x stock)

-

Assay Buffer: to bring the volume to 18 µL (for the control) or to the appropriate volume when adding this compound.

-

This compound: Add the desired volume of the 2 M stock solution to achieve the final test concentrations (e.g., 0.25 M, 0.5 M, 1.0 M). Adjust the buffer volume accordingly.

-

-

-

Assay Plate Setup:

-

Aliquot the master mixes into the wells of a 96-well PCR plate. It is recommended to run each condition in triplicate.

-

Seal the plate securely with an optical seal.

-

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

-

-

Thermal Denaturation in a Real-Time PCR Instrument:

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment with the following parameters (these may need to be optimized for your instrument and protein):

-

Initial hold: 25°C for 1 minute.

-

Ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

-

Data acquisition: Collect fluorescence data at each temperature increment.

-

-

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature).

-

The melting temperature (Tm) is the midpoint of the transition in this curve, which can be determined by taking the derivative of the curve and finding the temperature at the peak.

-

Compare the Tm of the protein in the presence and absence of this compound. An increase in Tm indicates stabilization of the protein by this compound.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound in protein stabilization.

References

An In-depth Technical Guide to NDSB-221: Chemical Properties, Structure, and Applications in Protein Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-detergent sulfobetaine NDSB-221, a versatile zwitterionic compound widely utilized in protein biochemistry. The document details its chemical structure and properties, offering a foundation for its application in various experimental contexts. Furthermore, it outlines key experimental protocols for protein solubilization, refolding, and crystallization, highlighting the role of this compound in enhancing protein stability and preventing aggregation. Visual diagrams generated using DOT language illustrate the logical workflows of these methodologies. This guide is intended to serve as a valuable resource for researchers seeking to effectively employ this compound in their protein-related studies.

Chemical Properties and Structure of this compound

This compound, with the IUPAC name 3-(1-Methylpiperidinium)-1-propanesulfonate, is a non-detergent sulfobetaine. Its zwitterionic nature, conferred by a positively charged quaternary ammonium group and a negatively charged sulfonate group, makes it highly soluble in aqueous solutions and effective over a broad pH range.[1][2][3] Unlike traditional detergents, this compound does not form micelles and is non-denaturing to most proteins, preserving their native structure and function.[1]

Chemical Structure

The molecular structure of this compound consists of a piperidine ring with a methyl group attached to the nitrogen atom, creating a quaternary ammonium cation. A three-carbon propyl chain links this cationic head to a sulfonate anion. The piperidine ring typically adopts a chair conformation, with the sulfopropyl group in an equatorial position.[4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-(1-Methylpiperidinium)-1-propanesulfonate |

| CAS Number | 160788-56-7 |

| Molecular Formula | C₉H₁₉NO₃S[3][4] |

| SMILES String | C[N+]1(CCCC1)CCCS([O-])(=O)=O |

Physicochemical Properties

This compound is a white, solid compound with a high solubility in water.[3] This property, along with its zwitterionic character, allows for its use at high concentrations in buffered solutions without significantly altering the pH or viscosity.[1][2]

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 221.32 g/mol [3][5] |

| Appearance | White solid[3] |

| Solubility in Water | > 2.0 M[1][2] or 50 mg/mL[3][6] |

| Assay | ≥97% (TLC)[3] |

| Stability | Slow degradation in solution at room temperature over several weeks[1] |

Experimental Protocols and Applications

This compound is a valuable additive in various protein manipulation techniques due to its ability to prevent non-specific protein aggregation and facilitate the solubilization and refolding of proteins.[1][2] A typical working concentration for this compound is in the range of 0.5 to 1.0 M.

Protein Solubilization

This compound can enhance the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.[1][3] It is believed that the short hydrophobic group of this compound interacts with hydrophobic regions on proteins, thereby preventing aggregation.[1]

General Protocol for Protein Solubilization:

-

Prepare Lysis Buffer: Supplement your standard lysis buffer with this compound to a final concentration of 0.5 - 1.0 M. Ensure the buffer contains at least 25 mM of a suitable buffering agent to maintain the desired pH.

-

Cell Lysis: Resuspend the cell pellet in the this compound-containing lysis buffer. Proceed with your standard cell disruption method (e.g., sonication, homogenization).

-

Incubation: Incubate the lysate on ice or at 4°C with gentle agitation to facilitate the solubilization of proteins.

-

Clarification: Centrifuge the lysate at high speed to pellet insoluble debris.

-

Downstream Processing: The supernatant containing the solubilized proteins can be used for subsequent purification or analysis. This compound can be easily removed by dialysis.[1][2]

Protein Refolding

This compound can facilitate the renaturation of chemically or thermally denatured proteins by preventing their aggregation during the refolding process.[2]

General Protocol for Protein Refolding:

-

Denaturation: Denature the protein using standard methods (e.g., guanidinium chloride or urea).

-

Refolding Buffer Preparation: Prepare a refolding buffer containing this compound at a concentration typically between 0.5 M and 2.0 M. Other additives that promote correct folding (e.g., L-arginine, redox shuffling agents) can also be included.

-

Dilution/Dialysis: Introduce the denatured protein into the refolding buffer. This can be achieved through rapid dilution, stepwise dialysis, or on-column refolding for tagged proteins.

-

Incubation: Allow the protein to refold under controlled temperature conditions (often at 4°C) with gentle stirring.

-

Analysis: Assess the refolding efficiency by activity assays or spectroscopic methods.

Protein Crystallization

The inclusion of this compound in crystallization screens can be beneficial, particularly for proteins prone to aggregation. It can improve crystal quality and even lead to the formation of new crystal forms.

General Protocol for Protein Crystallization:

-

Protein Preparation: Purify the target protein to a high degree of homogeneity.

-

Crystallization Setup: Prepare the crystallization trials (e.g., hanging drop, sitting drop vapor diffusion). It is recommended to add this compound to the protein solution before mixing it with the precipitant solution.

-

Varying Conditions: Screen a range of this compound concentrations (e.g., 0.1 M to 1.0 M) against various precipitants and pH conditions.

-

Observation and Optimization: Monitor the crystallization trials for the appearance of crystals. If initial conditions with this compound do not yield crystals, gradually increase the precipitant concentration, as this compound is a solubilizing agent.[1]

Conclusion

This compound is a powerful and versatile tool in the field of protein science. Its unique combination of being a non-denaturing, zwitterionic, and highly soluble compound makes it an excellent choice for improving the yield and quality of proteins in various applications. By preventing aggregation and enhancing solubility, this compound can be instrumental in overcoming common challenges in protein extraction, refolding, and crystallization. The experimental guidelines provided in this document offer a starting point for researchers to incorporate this compound into their workflows and optimize conditions for their specific protein of interest.

References

- 1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 2. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 3. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Protein Landscape: A Technical Guide to Non-Detergent Sulfobetaines

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, maintaining the native structure and function of proteins is paramount. Non-detergent sulfobetaines (NDSBs) have emerged as powerful tools for researchers, offering a unique set of properties that aid in the solubilization, stabilization, and refolding of proteins without the harsh effects of traditional detergents. This technical guide provides an in-depth exploration of NDSBs, their mechanisms of action, and their practical applications in protein research and drug development.

Core Concepts: Understanding Non-Detergent Sulfobetaines

NDSBs are zwitterionic molecules characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail.[1][2] This amphiphilic nature allows them to interact with hydrophobic regions of proteins, preventing aggregation and promoting solubility.[3] Unlike conventional detergents, the short hydrophobic chain of NDSBs prevents the formation of micelles, which can denature proteins.[1][3] This non-micellar property is central to their "non-detergent" classification and their utility in preserving protein integrity.

Key Properties of NDSBs:

-

Zwitterionic Nature: NDSBs possess both a positive and a negative charge over a wide pH range, contributing to their high water solubility (typically >2 M) and minimal impact on the pH of buffered solutions.[1][2]

-

Non-Micellar: Their short hydrophobic groups prevent self-assembly into micelles, thus avoiding the protein-denaturing effects associated with traditional detergents.[1][3]

-

Enhanced Solubility: NDSBs have been shown to significantly increase the solubility of a variety of proteins, including membrane proteins and those prone to aggregation.[1][4]

-

Aggregation Prevention: By interacting with exposed hydrophobic patches on protein surfaces, NDSBs inhibit protein-protein aggregation, a common challenge in protein purification and refolding.[5][6]

-

Facilitation of Protein Refolding: NDSBs are particularly effective in promoting the correct refolding of denatured proteins, especially those recovered from inclusion bodies.[2][5]

-

Improved Crystallization: The use of NDSBs as additives in crystallization screens can lead to the growth of larger, higher-quality protein crystals.[1]

-

Dialyzable: Due to their small size and lack of micelle formation, NDSBs can be easily removed from protein solutions via dialysis.[1][2]

Quantitative Data on NDSB Performance

The efficacy of NDSBs in various applications has been quantified in several studies. The following tables summarize key findings on their impact on protein extraction, refolding, and crystallization.

| Application | Protein Type | NDSB Effect | Reference |

| Protein Extraction | Membrane, Nuclear, and Cytoskeletal Proteins | Up to 30% increase in yield | [1] |

| Protein Extraction | Microsomal Membrane Proteins and Proteins from Lyophilized Platelets | Up to 100% increase in yield | [4] |

Table 1: Enhancement of Protein Extraction Yields by NDSBs

| Protein | NDSB Used | Refolding Yield Enhancement | Reference |

| Hen Egg Lysozyme | Not Specified | Up to 12-fold increase | [5] |

| Tryptophan Synthase β2 Subunit | Modified NDSBs | 97% and 100% refolding yield | [5] |

| Type II TGF-β Receptor Extracellular Domain (TBRII-ECD) | NDSB-201 (1 M) | 8–13 mg of purified protein from 50 mg of urea-solubilized protein |

Table 2: Improvement of Protein Refolding Yields by NDSBs

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving NDSBs. These protocols are generalized and may require optimization for specific proteins and applications.

General Protein Refolding Protocol using NDSBs

This protocol outlines a typical procedure for refolding a denatured protein from inclusion bodies using NDSBs.

Materials:

-

Purified inclusion bodies containing the protein of interest.

-

Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT.

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5-1.0 M NDSB (e.g., NDSB-201, NDSB-256), 1 mM EDTA, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG).

-

Dialysis tubing (appropriate molecular weight cut-off).

-

Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl.

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 5-10 mg/mL. Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

-

Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.

-

Refolding by Dilution: Rapidly dilute the denatured protein solution 1:100 into the chilled (4°C) Refolding Buffer with gentle stirring. The final protein concentration should be in the range of 0.05-0.1 mg/mL.

-

Incubation: Allow the refolding reaction to proceed at 4°C for 12-48 hours with gentle stirring.

-

Removal of NDSB and other small molecules: Transfer the refolding mixture to dialysis tubing and dialyze against 100 volumes of Dialysis Buffer at 4°C. Perform at least three buffer changes over a period of 24 hours.

-

Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration). Assess the purity, concentration, and activity of the refolded protein using standard biochemical and biophysical techniques (e.g., SDS-PAGE, UV-Vis spectroscopy, functional assays).

Protocol for Assessing Protein Solubility Enhancement by NDSBs

This protocol describes a method to quantify the increase in protein solubility in the presence of NDSBs.

Materials:

-

Purified protein of interest.

-

Solubility Buffer: A suitable buffer for the protein (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

NDSB stock solutions (e.g., 2 M NDSB-195, NDSB-201, NDSB-256 in Solubility Buffer).

-

Ammonium sulfate or Polyethylene glycol (PEG) as a precipitant.

-

Microcentrifuge tubes.

-

Spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a series of microcentrifuge tubes each containing a fixed amount of the purified protein.

-

Addition of NDSBs: Add varying concentrations of the NDSB stock solution to the tubes to achieve final NDSB concentrations ranging from 0 M to 1 M. Adjust the volume with Solubility Buffer to ensure the final protein concentration is the same in all tubes.

-

Incubation: Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for 30 minutes to allow for equilibration.

-

Induction of Precipitation: Add a precipitant (e.g., a concentrated solution of ammonium sulfate or PEG) to each tube to induce protein precipitation. The concentration of the precipitant should be optimized to cause partial precipitation in the absence of NDSBs.

-

Equilibration: Incubate the samples for 1-2 hours to allow the precipitation to reach equilibrium.

-

Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 30 minutes to pellet the precipitated protein.

-

Quantification of Soluble Protein: Carefully remove the supernatant and measure the protein concentration using a suitable method (e.g., absorbance at 280 nm or a colorimetric assay like the Bradford assay).

-

Data Analysis: Plot the concentration of soluble protein as a function of the NDSB concentration. A higher soluble protein concentration indicates enhanced solubility.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of NDSB action and a typical experimental workflow for protein refolding.

Caption: Proposed mechanism of NDSB action in protein folding.

Caption: Experimental workflow for protein refolding from inclusion bodies using NDSBs.

NDSBs in Drug Development

The ability of NDSBs to enhance protein stability and solubility makes them valuable excipients in the formulation of protein-based therapeutics. Their use can help to:

-

Increase the shelf-life of liquid formulations: By preventing aggregation, NDSBs can extend the stability of protein drugs in solution.

-

Facilitate high-concentration formulations: For subcutaneous delivery, high protein concentrations are often required. NDSBs can help achieve these concentrations without inducing aggregation.

-

Improve the reconstitution of lyophilized products: NDSBs can aid in the rapid and complete dissolution of freeze-dried protein drugs, ensuring accurate dosing and preventing the formation of aggregates upon reconstitution.

While the application of NDSBs in commercial drug products is an area of active research, their properties suggest significant potential for addressing key challenges in the formulation of biopharmaceuticals.

Conclusion

Non-detergent sulfobetaines represent a versatile and powerful class of chemical tools for protein scientists and drug development professionals. Their unique ability to solubilize and stabilize proteins without causing denaturation addresses many of the fundamental challenges associated with working with these complex biomolecules. From basic research applications in protein folding and crystallization to their potential role as excipients in therapeutic protein formulations, NDSBs offer a wide range of benefits. As our understanding of the intricate mechanisms of protein folding and stability continues to grow, the strategic application of NDSBs is poised to play an increasingly important role in advancing both fundamental protein science and the development of next-generation biopharmaceuticals.

References

NDSB-221 for Preventing Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins and in various research applications. The formation of insoluble and non-functional protein aggregates can lead to reduced product yield, loss of biological activity, and potential immunogenicity. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective tools to mitigate protein aggregation and facilitate protein folding. This technical guide focuses on NDSB-221, a prominent member of the NDSB family, providing an in-depth overview of its properties, mechanism of action, and practical applications in preventing protein aggregation.

Core Concepts

Protein aggregation is a process where misfolded or partially unfolded protein molecules self-associate to form larger, often insoluble, complexes. This can be triggered by various stresses such as changes in temperature, pH, ionic strength, or high protein concentration. This compound acts as a "chemical chaperone" by stabilizing protein folding intermediates and preventing their aggregation.[1] Unlike traditional detergents, NDSBs are non-denaturing and do not form micelles, making them easily removable by methods like dialysis.[1]

Chemical and Physical Properties of this compound

This compound, with the chemical name 3-(1-Methylpiperidinium)-1-propanesulfonate, possesses a unique combination of a short hydrophobic group and a hydrophilic sulfobetaine group. This amphiphilic nature allows it to interact with hydrophobic patches on protein surfaces without disrupting the overall protein structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₉NO₃S |

| Molecular Weight | 221.32 g/mol |

| Appearance | White solid |

| Solubility in Water | Highly soluble (>2.0 M) |

| Zwitterionic Range | Wide pH range |

| Micelle Formation | Does not form micelles |

| UV Absorbance (280 nm) | No significant absorption |

Mechanism of Action

The primary mechanism by which this compound prevents protein aggregation is through its interaction with early protein folding intermediates. During the folding process, hydrophobic amino acid residues that are normally buried within the protein's core can become transiently exposed. These exposed hydrophobic patches are prone to interacting with similar regions on other protein molecules, leading to aggregation.

This compound's short hydrophobic group is thought to interact with these exposed hydrophobic regions on the protein surface.[1] This interaction shields the hydrophobic patches, preventing them from engaging in intermolecular associations that lead to aggregation. The hydrophilic sulfobetaine group ensures the solubility of the protein-NDSB complex in aqueous solutions. By stabilizing these folding intermediates, this compound facilitates the correct folding pathway, leading to a higher yield of native, functional protein.

Figure 1. Mechanism of this compound in preventing protein aggregation.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in preventing aggregation and improving protein yield has been demonstrated for various proteins. The optimal concentration of this compound typically ranges from 0.5 to 2.0 M.

Table 2: Effect of this compound on Protein Refolding and Yield

| Protein | This compound Concentration | Observed Effect | Reference |

| Hen Egg White Lysozyme | 1.8 M | ~10-fold higher yield of native protein | [1] |

| Tryptophan Synthase β2 subunit | 1.0 M | 100% enzymatic activity recovery | [2] |

| Reduced Hen Egg Lysozyme | 600 mM | 60% enzymatic activity recovery | [2] |

Table 3: General Usage Concentrations for Non-Detergent Sulfobetaines

| Application | Typical Concentration Range |

| Protein Solubilization | 0.5 - 1.0 M |

| Protein Refolding | 0.5 - 2.0 M |

| Protein Crystallization | 0.25 - 1.0 M |

Experimental Protocols

While a universal, one-size-fits-all protocol for using this compound does not exist due to the protein-specific nature of folding and aggregation, the following sections provide detailed methodologies for common applications.

Protocol for Solubilization and Refolding of Inclusion Bodies

This protocol provides a general framework for solubilizing protein from inclusion bodies and subsequent refolding with the assistance of this compound.

Materials:

-

Cell pellet containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer (Lysis Buffer + 1% Triton X-100)

-

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in Lysis Buffer)

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5-2.0 M this compound, and a redox system like 1 mM GSH/0.1 mM GSSG if disulfide bonds are present)

-

Dialysis tubing and buffer

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication or a French press.

-

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.

-

Washing: Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and cell debris. Repeat this step at least twice.

-

Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate with gentle agitation until the pellet is fully dissolved.

-

Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

-

Refolding by Dilution: Rapidly dilute the clarified supernatant into a large volume of cold Refolding Buffer containing this compound. The final protein concentration should be low (typically 10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.

-

Incubation: Gently stir the refolding mixture at 4°C for 12-48 hours.

-

Dialysis: Dialyze the refolded protein solution against a buffer without this compound to remove the additive and any remaining denaturant.

-

Analysis: Analyze the refolded protein for solubility, structure (e.g., using Circular Dichroism), and activity.

Figure 2. Experimental workflow for inclusion body refolding with this compound.

Protocol for Preventing Aggregation During Protein Concentration

This compound can be added to protein solutions before concentration to prevent aggregation that can occur at high protein concentrations.

Materials:

-

Purified protein solution

-

This compound stock solution (e.g., 4 M in the same buffer as the protein)

-

Concentration device (e.g., centrifugal filter unit)

Procedure:

-

Addition of this compound: Add the this compound stock solution to the purified protein solution to a final concentration of 0.5-1.0 M.

-

Incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) at 4°C with gentle mixing.

-

Concentration: Concentrate the protein solution using the chosen device according to the manufacturer's instructions.

-

Final Formulation: If required, this compound can be removed by dialysis or buffer exchange into the final formulation buffer.

Applications in Drug Development

The ability of this compound to enhance the yield of correctly folded and soluble proteins has significant implications for drug development.

-

Recombinant Protein Production: this compound can be a valuable additive in the production of therapeutic proteins, especially those prone to aggregation when expressed in systems like E. coli.

-

Formulation Development: For protein-based therapeutics, maintaining stability and preventing aggregation is crucial for product efficacy and safety. This compound can be explored as an excipient in liquid formulations to enhance long-term stability.

-

High-Throughput Screening: In drug discovery, this compound can be used to solubilize and stabilize target proteins for high-throughput screening assays, ensuring the availability of functional protein for interaction studies.

Conclusion

This compound is a versatile and effective tool for preventing protein aggregation and facilitating proper protein folding. Its non-denaturing and non-micellar properties make it a valuable reagent in both academic research and industrial drug development. By understanding its mechanism of action and employing optimized protocols, researchers and scientists can significantly improve the yield and quality of recombinant proteins, ultimately accelerating the development of novel protein-based therapeutics.

References

The Cornerstone of Protein Stability: A Technical Guide to NDSB-221

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug discovery, maintaining the native conformation and functionality of proteins is paramount. Non-Detergent Sulfobetaine 221 (NDSB-221) has emerged as a powerful tool for researchers, offering a unique approach to protein solubilization, stabilization, and refolding. This technical guide delves into the fundamental principles of using this compound in the laboratory, providing in-depth protocols and quantitative data to empower your research and development endeavors.

Core Principles and Mechanism of Action

This compound, with the chemical name 3-(1-Methylpiperidinium)-1-propanesulfonate, is a zwitterionic compound that is structurally similar to the head groups of traditional zwitterionic detergents but possesses a much shorter hydrophobic tail.[1] This key structural feature prevents the formation of micelles, even at high concentrations (up to 1M), which is a significant advantage over conventional detergents that can denature proteins.[1]

The primary function of this compound is to prevent protein aggregation and facilitate the renaturation of chemically or thermally denatured proteins.[2][3] It is thought to interact with the exposed hydrophobic regions of unfolded or partially folded proteins, thereby preventing the intermolecular interactions that lead to aggregation.[2] This non-denaturing mode of action allows most enzymes to remain active in its presence.[2][3]

Key Properties of this compound:

-

Zwitterionic: Possesses both a positive and negative charge, maintaining neutrality over a wide pH range.[1]

-

High Solubility: Readily dissolves in water and biological buffers, typically at concentrations greater than 2.0 M.[2][4]

-

Low UV Absorbance: Does not significantly absorb UV light at 280 nm, minimizing interference with protein quantification.[1]

-

Easily Removable: Due to its inability to form micelles, this compound can be easily removed from protein solutions by dialysis.[1][2]

Quantitative Data Summary

The effectiveness of this compound is concentration-dependent and can vary between different proteins. The following tables summarize key quantitative data for the application of this compound.

| Parameter | Value | Reference Protein(s) | Source(s) |

| Typical Working Concentration | 0.5 - 1.0 M | General Use | [4] |

| Solubility in Water | > 2.0 M | - | [2][4] |

| Molecular Weight | 221.3 g/mol | - | [3] |

| Application | This compound Concentration | Observed Effect | Reference Protein | Source(s) |

| Protein Refolding | 1.8 M | ~10-fold higher yield of native protein compared to absence of this compound. | Hen Egg White Lysozyme | [5] |

| Protein Solubilization | 0.5 - 1.0 M | Increased yield of membrane, nuclear, and cytoskeletal-associated proteins. | General | [4] |

Experimental Protocols

Protocol 1: Protein Solubilization from Inclusion Bodies

This protocol outlines a general procedure for solubilizing proteins from bacterial inclusion bodies using this compound.

Materials:

-

Cell paste containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

-

Wash Buffer (Lysis Buffer with 1% Triton X-100)

-

Solubilization Buffer (Lysis Buffer with 0.5 - 1.0 M this compound and a denaturant like 6 M Guanidine HCl or 8 M Urea if required)

-

Protease inhibitors

Procedure:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer containing protease inhibitors. Lyse the cells using a suitable method (e.g., sonication, French press).

-

Inclusion Body Isolation: Centrifuge the lysate at a speed sufficient to pellet the inclusion bodies (e.g., 10,000 x g for 15 minutes at 4°C). Discard the supernatant.

-

Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 15-30 minutes at room temperature with gentle agitation. Centrifuge again and discard the supernatant. Repeat this wash step at least twice to remove contaminating proteins and lipids.

-

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. The optimal concentration of this compound should be determined empirically, starting within the 0.5 - 1.0 M range. If the protein is heavily aggregated, the inclusion of a denaturant may be necessary.

-

Incubation: Incubate the suspension at room temperature or 4°C with gentle agitation for 1-2 hours or until the inclusion bodies are fully solubilized.

-

Clarification: Centrifuge the solubilized sample at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet any remaining insoluble material.

-

Downstream Processing: The clarified supernatant containing the solubilized protein is now ready for downstream applications such as purification or refolding.

Protocol 2: In Vitro Protein Refolding

This protocol provides a general workflow for refolding denatured proteins using this compound by the dilution method.

Materials:

-

Denatured and solubilized protein solution

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, with 0.5 - 1.0 M this compound)

-

Redox system (e.g., reduced and oxidized glutathione) if the protein contains disulfide bonds.

Procedure:

-

Prepare Refolding Buffer: Prepare the Refolding Buffer with the empirically determined optimal concentration of this compound. If necessary, add a redox shuffling system to facilitate correct disulfide bond formation. Chill the buffer to 4°C.

-

Dilution: Slowly add the denatured protein solution to the chilled Refolding Buffer with gentle and constant stirring. The dilution factor should be high enough (typically 1:10 to 1:100) to reduce the concentration of the denaturant to a level that allows for protein refolding.

-

Incubation: Incubate the refolding mixture at 4°C for a period ranging from a few hours to overnight, with gentle agitation. The optimal incubation time should be determined for each specific protein.

-

Analysis of Refolding: Assess the success of the refolding process by analyzing the protein's solubility, structure (e.g., using circular dichroism), and biological activity (e.g., enzymatic assay).

-

Purification: Purify the correctly folded protein from any remaining misfolded or aggregated species using appropriate chromatography techniques (e.g., size-exclusion chromatography, affinity chromatography).

Visualizations

Caption: Mechanism of this compound in preventing protein aggregation.

Caption: Workflow for protein extraction using this compound.

Caption: General workflow for in vitro protein refolding with this compound.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. goldbio.com [goldbio.com]

- 4. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

The Power of NDSB-221 in Protein Extraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, the efficient extraction of proteins from their native cellular environment is a critical and often challenging first step. The choice of solubilizing agent can significantly impact the yield, purity, and structural integrity of the target protein. This technical guide delves into the applications and methodologies of NDSB-221, a non-detergent sulfobetaine, offering a powerful alternative for protein extraction, particularly for challenging targets like membrane proteins and inclusion bodies.

Understanding this compound: A Mild and Effective Solubilizing Agent

This compound, or 3-(1-Methylpiperidinium)-1-propanesulfonate, belongs to a class of zwitterionic compounds known as non-detergent sulfobetaines. Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation. This unique characteristic allows them to gently disrupt protein aggregates and facilitate the solubilization of proteins while preserving their native conformation and biological activity.

Key properties of this compound include:

-

Non-denaturing: Helps maintain the structural and functional integrity of proteins.

-

Zwitterionic: Carries both a positive and a negative charge, making it effective over a wide pH range.

-

High Solubility: Readily dissolves in aqueous buffers.

-

Dialyzable: Its small size and inability to form micelles allow for easy removal from the protein solution through dialysis.

-

Prevention of Aggregation: Interacts with the hydrophobic regions of proteins, preventing non-specific aggregation.

Quantitative Analysis: this compound in Action

The efficacy of a solubilizing agent is best demonstrated through quantitative data. The following tables summarize the performance of this compound in various applications, offering a comparison with other commonly used reagents.

Table 1: Comparative Analysis of Antigenic Protein Identification

This table showcases the effectiveness of NDSB in extracting a higher number of unique antigenic proteins from bovine pericardium compared to the standard detergent SDS. "NDSB-H" and "NDSB-L" refer to high and low concentrations of a non-detergent sulfobetaine, respectively.

| Extraction Method | Total Antigens Identified |

| SDS-H (High Concentration SDS) | 35 |

| NDSB-H (High Concentration NDSB) | 47 |

| NDSB-L (Low Concentration NDSB) | 105 |

Data adapted from a study on the antigenicity of bovine pericardium.[1]

Table 2: Enhancement of Protein Refolding Yield

This table illustrates the significant impact of this compound on the refolding of a model protein, hen egg white lysozyme, demonstrating a substantial increase in the yield of the native, active protein.

| Condition | Yield of Native Hen Egg White Lysozyme | Fold Increase |

| In the absence of this compound | ~1.5% | 1x |

| 1.8 M this compound | ~15% | 10x |

Data derived from product literature for this compound.

Experimental Protocols: Harnessing the Power of this compound

Detailed and reproducible protocols are essential for successful protein extraction. The following sections provide step-by-step methodologies for common applications of this compound.

General Protein Extraction from Mammalian Cells

This protocol provides a general framework for extracting total protein from cultured mammalian cells using a lysis buffer containing this compound.

Materials:

-

Cultured mammalian cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% NP-40 (or other suitable non-ionic detergent)

-

0.5 M - 1.0 M this compound

-

Protease inhibitor cocktail (added fresh)

-

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

Add a minimal volume of ice-cold PBS and gently scrape the cells.

-

For suspension cells, centrifuge the cell culture at 500 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of this compound Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.

-

-

Clarification:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Collection:

-

Carefully transfer the supernatant, containing the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

-

-

Quantification and Downstream Applications:

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

The protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

-

Solubilization of Inclusion Bodies from E. coli

Recombinant proteins overexpressed in E. coli often form insoluble aggregates known as inclusion bodies. This compound can be a valuable tool for their solubilization and subsequent refolding.

Materials:

-

E. coli cell pellet containing inclusion bodies

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl

-

Wash Buffer: Lysis Buffer containing 1% Triton X-100

-

Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl, 1.0 M this compound, 5 mM DTT (or other reducing agent)

-

High-speed centrifuge

Procedure:

-

Cell Lysis and Inclusion Body Isolation:

-

Resuspend the E. coli cell pellet in Lysis Buffer.

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.

-

Wash the inclusion body pellet twice with Wash Buffer, followed by one wash with Lysis Buffer to remove residual detergent.

-

-

Solubilization:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer.

-

Incubate at room temperature for 1-2 hours with gentle agitation to allow for complete solubilization.

-

-

Clarification:

-

Centrifuge the solubilized sample at 15,000 x g for 20 minutes at 4°C to remove any remaining insoluble material.

-

-

Protein Refolding:

-

The clarified supernatant containing the denatured protein can be subjected to a refolding protocol, often involving dialysis or rapid dilution into a refolding buffer. The presence of this compound during the initial solubilization can aid in preventing aggregation during the refolding process.

-

Visualizing Workflows with this compound

To better illustrate the integration of this compound into experimental procedures, the following diagrams, generated using Graphviz, depict a general protein extraction workflow and a decision-making process for its use.

Conclusion

This compound presents a compelling option for researchers facing challenges in protein extraction and solubilization. Its non-denaturing properties and ability to prevent aggregation make it particularly suitable for delicate proteins, membrane-associated targets, and the recovery of active proteins from inclusion bodies. By carefully considering the quantitative data and implementing the detailed protocols provided in this guide, scientists and drug development professionals can enhance the efficiency and success of their protein extraction workflows, ultimately accelerating their research and development efforts.

References

An Introductory Guide to NDSB-221 for Protein Purification: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction to NDSB-221

3-(1-Methylpiperidinium)-1-propanesulfonate, commonly known as this compound, is a non-detergent sulfobetaine that has emerged as a valuable tool in protein purification.[1] As a zwitterionic compound, it possesses both a positive and a negative charge, rendering it electrically neutral over a wide pH range.[2] This property, combined with its high solubility in water (greater than 2.0 M), makes this compound a versatile additive in various biochemical applications aimed at improving protein yield and quality.[3] Unlike traditional detergents, NDSBs like this compound have short hydrophobic groups, which prevent them from forming micelles.[4] This characteristic is crucial as it allows for their easy removal from protein solutions through dialysis.[3]

The primary function of this compound in protein purification is to prevent protein aggregation and facilitate the renaturation of denatured proteins.[3] Most enzymes retain their activity in the presence of this compound, highlighting its non-denaturing nature.[3] Its applications are extensive, proving useful in enhancing protein extraction, solubilization, and even crystallization.[3]

Mechanism of Action

The prevailing hypothesis for the mechanism of action of NDSBs, including this compound, involves the interaction of their short hydrophobic groups with the exposed hydrophobic regions on unfolded or partially folded proteins.[3] This interaction is thought to shield these hydrophobic patches, preventing the protein-protein aggregation that often competes with proper folding. By minimizing these non-specific interactions, this compound creates a more favorable environment for the protein to adopt its native, functional conformation.

The zwitterionic nature of this compound also contributes to its efficacy by reducing non-specific electrostatic interactions between protein molecules.[5] This dual functionality of addressing both hydrophobic and electrostatic interactions makes this compound an effective agent in maintaining protein solubility and stability.

Key Applications and Quantitative Data

This compound is utilized in several key stages of protein purification, from initial extraction to final formulation. The following tables summarize quantitative data from various studies, demonstrating the impact of this compound and other NDSBs on protein purification outcomes.

Table 1: Effect of NDSBs on Protein Refolding Yield

| Protein | NDSB Compound | Concentration (M) | Refolding Yield/Activity Increase | Reference |

| Hen Egg White Lysozyme | This compound | 1.8 | ~10-fold increase in native protein (~15% yield) | [3] |

| Hen Egg White Lysozyme (reduced) | NDSB-256-4T | 0.6 | 60% enzymatic activity | [5] |

| Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 | 100% enzymatic activity | [5] |

| Type II TGF-β receptor (TBRII-ECD) | NDSB-201 | Not specified | Up to 3-fold increase in active protein | [5] |

Table 2: Impact of NDSBs on Protein Solubility and Crystal Growth

| Protein | NDSB Compound | Concentration (M) | Effect | Reference |

| Lysozyme | NDSB-195 | 0.75 | Nearly tripled solubility | [5] |

| Malate Dehydrogenase (MDH) | NDSB-195 | Not specified | Increased crystal size from 0.1 to 0.4 mm | [5] |

| Microsomal Membrane Proteins | NDSBs (general) | Not specified | Up to 100% increase in extraction | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols provide step-by-step guidance for common applications.

General Guidelines for Using this compound

-

Preparation of NDSB Solutions: this compound is highly soluble in water. Prepare a concentrated stock solution (e.g., 2 M) in a suitable buffer. It is recommended to sterile filter the solution (0.22 µm) to prevent microbial contamination, as NDSB solutions can degrade over several weeks at room temperature.[5]

-

Buffering: When using high concentrations of this compound (0.5-1.0 M), ensure the solution is well-buffered (at least 25 mM of buffer) to prevent significant pH shifts.[5]

-

Addition to Protein Solutions: For applications like crystallization, add this compound to the protein solution before adding the precipitant.[5]

-

Optimization: The optimal concentration of this compound can vary depending on the protein and the specific application. It is advisable to perform a concentration screen (e.g., 0.5 M, 1.0 M, 1.5 M) to determine the most effective concentration for your protein of interest.

Protocol for Solubilization and Refolding of Inclusion Bodies

Inclusion bodies are dense aggregates of misfolded protein often produced during recombinant protein expression in bacteria. This compound can be a valuable tool in a "mild solubilization" approach to recover active protein.

Materials:

-

Purified inclusion bodies

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea, 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5-1.5 M this compound, 1 mM EDTA, 2 mM reduced glutathione (GSH), 0.2 mM oxidized glutathione (GSSG)

-

Dialysis tubing (appropriate MWCO)

-

Purification Buffer: e.g., PBS or a buffer suitable for downstream applications

Procedure:

-

Solubilization: Resuspend the purified inclusion bodies in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

-

Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any insoluble material.

-

Refolding by Dilution: Rapidly dilute the clarified supernatant 1:10 to 1:100 into the cold (4°C) Refolding Buffer. The final protein concentration should typically be in the range of 0.05-0.5 mg/mL. Perform this step with gentle stirring.

-

Incubation: Allow the protein to refold for 12-48 hours at 4°C with gentle agitation.

-

Dialysis: Transfer the refolding mixture to dialysis tubing and dialyze against the Purification Buffer at 4°C. Perform at least two buffer changes over 24 hours to remove the refolding buffer components, including this compound.

-

Concentration and Analysis: Concentrate the refolded protein to the desired concentration using an appropriate method (e.g., ultrafiltration). Assess the purity, concentration, and activity of the refolded protein.

Protocol for Enhancing Membrane Protein Extraction

This compound can improve the yield of membrane proteins by preventing aggregation upon their removal from the lipid bilayer.

Materials:

-

Cell pellet or tissue sample

-

Lysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors

-

Extraction Buffer: Lysis Buffer supplemented with 0.5-1.0 M this compound and a mild, non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or 2% Triton X-100).

-

Homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer. Lyse the cells using a suitable method (e.g., sonication, French press).

-

Removal of Soluble Proteins: Centrifuge the lysate at a moderate speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at >100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Membrane Protein Extraction: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Extraction Buffer.

-

Solubilization: Incubate the suspension on ice for 30-60 minutes with gentle agitation to solubilize the membrane proteins.

-

Clarification: Centrifuge at >100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Downstream Processing: The supernatant containing the solubilized membrane proteins can now be used for downstream purification steps. The presence of this compound should help maintain the solubility of the extracted proteins.

Visualizing Workflows with Graphviz

Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

Caption: Workflow for Inclusion Body Solubilization and Refolding using this compound.

Caption: Workflow for Enhancing Membrane Protein Extraction with this compound.

Conclusion

This compound is a powerful and versatile tool for overcoming common challenges in protein purification, particularly those related to protein aggregation and misfolding. Its non-detergent, zwitterionic nature allows for effective stabilization and solubilization of proteins without interfering with their native structure and function. The ease of its removal by dialysis further enhances its utility in a wide range of purification workflows. By understanding its mechanism of action and following optimized protocols, researchers, scientists, and drug development professionals can significantly improve the yield and quality of their purified proteins, accelerating research and development efforts. As with any biochemical reagent, empirical optimization for each specific protein of interest is key to achieving the best possible results.

References

- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. hamptonresearch.com [hamptonresearch.com]

Methodological & Application

Application Notes and Protocols for NDSB-221 in Recombinant Protein Refolding

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the non-detergent sulfobetaine NDSB-221 in the refolding of recombinant proteins expressed as inclusion bodies in E. coli. This compound is a chemical chaperone that aids in the proper folding of proteins by preventing aggregation during the refolding process.

Mechanism of Action

This compound is a zwitterionic compound that is thought to interact with the hydrophobic regions of unfolded or partially folded protein intermediates. This interaction prevents the formation of intermolecular aggregates, which is a common bottleneck in protein refolding. By stabilizing these folding intermediates, this compound facilitates the correct formation of the native protein structure.

Quantitative Data on Refolding Yield

The inclusion of this compound in refolding buffers has been shown to significantly improve the yield of bioactive protein. The following table summarizes the quantitative effects of NDSB on protein refolding yields.

| Protein | Refolding Additive(s) | Additive Concentration(s) | Refolding Method | Refolding Yield/Recovery | Reference |

| Hen Egg White Lysozyme | This compound | 1.8 M | Not specified | ~15% native protein (a 10-fold increase compared to no this compound) | [1] |

| Bone Morphogenetic Protein-2 (BMP-2) | NDSB-256 + SDS | 10 mM NDSB-256 + 0.05% SDS | Dilution | 56.75% dimer yield |

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the refolding of a recombinant protein from inclusion bodies using this compound.

Preparation of Inclusion Bodies

Proper isolation and washing of inclusion bodies are critical to remove contaminating proteins and other cellular components that can interfere with refolding.

Materials:

-

Cell paste from recombinant E. coli expression

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100

-

Wash Buffer 1: 50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA

-

Wash Buffer 2: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

-

Lysozyme

-

DNase I

Procedure:

-

Resuspend the cell paste in ice-cold Lysis Buffer (5-10 mL per gram of cell paste).

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 10 µg/mL.

-

Lyse the cells by sonication or high-pressure homogenization. Keep the sample on ice to prevent overheating.

-

Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

-

Discard the supernatant. Resuspend the pellet in Wash Buffer 1 and centrifuge again.

-

Repeat the wash step with Wash Buffer 2.

-

The resulting pellet contains the purified inclusion bodies.

Solubilization of Inclusion Bodies

The purified inclusion bodies are denatured and solubilized to unfold the aggregated protein completely.

Materials:

-

Purified inclusion bodies

-

Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM Dithiothreitol (DTT)

Procedure:

-

Resuspend the inclusion body pellet in Solubilization Buffer.

-

Stir at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.

-

Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.

-

The supernatant contains the denatured, solubilized protein. Determine the protein concentration using a Bradford assay or UV absorbance at 280 nm.

Protein Refolding by Dilution

The denatured protein is rapidly diluted into a refolding buffer containing this compound to allow for proper folding.

Materials:

-

Solubilized protein solution

-

Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 M L-Arginine, 1 M this compound, 1 mM Reduced Glutathione (GSH), 0.1 mM Oxidized Glutathione (GSSG)

Procedure:

-

Prepare the Refolding Buffer and cool it to 4°C.

-

Rapidly dilute the solubilized protein into the cold Refolding Buffer to a final protein concentration of 0.05-0.1 mg/mL. It is crucial to add the protein solution to the refolding buffer while gently stirring.

-

Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

-

After incubation, concentrate the refolded protein using ultrafiltration.

-

Dialyze the concentrated protein against a suitable buffer for downstream applications to remove this compound and other small molecules.

Visualizing the Workflow and Logic

To better illustrate the experimental process, the following diagrams outline the workflow and the logical relationships in the this compound refolding protocol.

Caption: Experimental workflow for recombinant protein refolding using this compound.